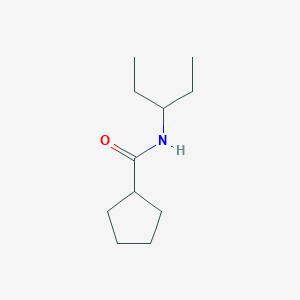

N-(1-ethylpropyl)cyclopentanecarboxamide

Description

Properties

IUPAC Name |

N-pentan-3-ylcyclopentanecarboxamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H21NO/c1-3-10(4-2)12-11(13)9-7-5-6-8-9/h9-10H,3-8H2,1-2H3,(H,12,13) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VXFDJPISKKJAPF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(CC)NC(=O)C1CCCC1 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H21NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

183.29 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Comparison with Similar Compounds

Observations :

- Synthesis Efficiency: Hydrazine derivatives exhibit moderate yields (53–66%), with benzoyl hydrazine (66%) being the most efficient .

- Physical Properties : Melting points for hydrazine derivatives range widely (148–201°C), likely due to hydrogen bonding and crystallinity differences. The N-alkyl substituent in the target compound may reduce melting points compared to polar hydrazine groups.

N-(1-ethylpropyl)-Containing Compounds

Pendimethalin (N-(1-ethylpropyl)-2,6-dinitro-3,4-xylidine), a herbicide, shares the N-(1-ethylpropyl) group but features a nitroaromatic core instead of a carboxamide . This contrast underscores how core structure dictates application:

- Pendimethalin: Non-polar nitro groups enhance soil persistence and herbicidal activity.

- This compound : The carboxamide group may improve solubility and enable hydrogen bonding, favoring pharmaceutical uses over agrochemical roles.

Cyclopentanecarboxamides in Therapeutics

highlights N-(2-methylsulfonylamino-5-trifluoromethyl-3-pyridyl)cyclopentanecarboxamide as a liver disease therapeutic. Key distinctions from the target compound include:

- Substituent Effects: The sulfonylamino-pyridyl group introduces sulfonamide (hydrogen-bond acceptor) and trifluoromethyl (electron-withdrawing) motifs, which enhance target affinity and metabolic stability .

- Biological Activity : Such modifications are critical for therapeutic efficacy, whereas the N-(1-ethylpropyl) group’s lipophilicity may influence pharmacokinetics (e.g., blood-brain barrier penetration).

Q & A

Q. How can researchers optimize the synthesis of N-(1-ethylpropyl)cyclopentanecarboxamide to improve yield and purity?

- Methodological Answer : Optimization involves selecting appropriate reaction conditions (e.g., solvent, temperature, catalyst). For cyclopentanecarboxamide derivatives, a common approach is coupling cyclopentanecarbonyl chloride with amines like 1-ethylpropylamine under inert conditions. Using bases such as triethylamine in dichloromethane at 0–5°C minimizes side reactions . Purification via column chromatography or recrystallization enhances purity. Evidence from similar compounds shows yields improve with stepwise addition of reagents and controlled stoichiometry (e.g., 53–66% yields achieved for analogous hydrazine-carbonothioyl derivatives) .

Q. Which analytical techniques are most effective for confirming the structure and purity of this compound?

- Methodological Answer : Nuclear Magnetic Resonance (¹H/¹³C NMR) confirms structural integrity by identifying protons and carbons in the cyclopentane and amide groups. Mass spectrometry (LC-MS or HRMS) verifies molecular weight and purity. For example, cyclopentanecarboxamide derivatives in were characterized using ¹H NMR (δ 1.2–2.5 ppm for cyclopentane protons) and LC-MS with [M+H]+ peaks . Melting point analysis and HPLC further assess purity, with discrepancies in melting ranges indicating impurities .

Q. What methodologies are recommended for initial biological activity screening of cyclopentanecarboxamide derivatives?

- Methodological Answer : Begin with in vitro assays targeting specific enzymes or receptors. For example, kinase inhibition assays or bacterial growth inhibition tests (MIC determinations) are common. Fluorescence polarization or surface plasmon resonance (SPR) can quantify binding affinities. highlights using molecular docking to predict interactions with biological targets like protein kinases, followed by validation via enzymatic assays .

Advanced Research Questions

Q. How can researchers systematically study the structure-activity relationships (SAR) of this compound derivatives?

- Methodological Answer : SAR studies require synthesizing analogs with modified substituents (e.g., varying alkyl chains or aromatic groups on the amide). Biological testing of each analog against defined targets (e.g., cancer cell lines or microbial panels) identifies critical functional groups. For instance, demonstrates that introducing a 4-chlorophenyl group enhances antitumor activity by improving hydrophobic interactions . Computational tools like QSAR models or molecular dynamics simulations further rationalize observed trends .

Q. What experimental approaches elucidate the mechanism of action of cyclopentanecarboxamide compounds in biological systems?

- Methodological Answer : Mechanistic studies combine in vitro and in silico methods. Competitive binding assays with radiolabeled ligands or fluorescence-based probes identify target engagement. For example, suggests triazolo-pyridine-containing derivatives inhibit kinases by binding to ATP pockets, validated via kinetic assays (e.g., IC₅₀ determination) . CRISPR-Cas9 knockout models or siRNA silencing of suspected targets can confirm pathway involvement. Proteomic profiling (e.g., phosphoproteomics) may reveal downstream signaling effects .

Q. How should researchers address contradictory data in the literature regarding the biological efficacy of cyclopentanecarboxamide derivatives?

Q. What factors influence the stability of this compound under experimental conditions?

- Methodological Answer : Stability studies assess degradation under pH, temperature, and light exposure. Accelerated stability testing (e.g., 40°C/75% RH for 6 months) with HPLC monitoring identifies degradation products. For similar compounds, cyclopentane ring oxidation or amide hydrolysis are common degradation pathways . Lyophilization or storage in inert atmospheres (argon) mitigates decomposition. notes that pendimethalin analogs degrade under UV light, suggesting photostability assessments are critical .

Q. What strategies determine the reaction mechanisms in the synthesis of this compound?

- Methodological Answer : Isotopic labeling (e.g., ¹⁸O in carbonyl groups) tracks atom transfer during amide bond formation. Kinetic studies (variable time/reactant concentration) identify rate-determining steps. For cyclopentanecarboxamides, suggests a two-step mechanism: (1) nucleophilic attack by the amine on the carbonyl carbon, followed by (2) proton transfer facilitated by the base . Computational modeling (DFT calculations) further validates proposed intermediates .

Methodological Tables

Q. Table 1. Key Analytical Parameters for this compound

| Parameter | Method | Typical Value/Outcome | Reference |

|---|---|---|---|

| Melting Point | Differential Scanning Calorimetry | 148–150°C (analog from ) | |

| Molecular Weight | HRMS | [M+H]+ = 239.2 (theoretical) | |

| Purity | HPLC (C18 column, UV detection) | ≥95% (optimized synthesis) |

Q. Table 2. Comparative Bioactivity of Cyclopentanecarboxamide Derivatives

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.